![molecular formula C51H35NO2P2 B12521498 (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline CAS No. 1242168-77-9](/img/structure/B12521498.png)
(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes naphthyl, diphenylphosphino, and dihydroquinoline moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthyl and diphenylphosphino precursors, followed by their coupling under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and efficiency, and implementing purification techniques to obtain the compound in its pure form. Techniques such as crystallization, chromatography, and distillation are commonly employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to metal centers in coordination complexes, facilitating catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-Naphthyl)-8-diphenylphosphino-1,2-dihydroquinoline: Lacks the dioxa-phospha-cyclohepta moiety.
®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-quinoline: Differs in the oxidation state of the quinoline moiety.
Uniqueness
The uniqueness of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline lies in its complex structure, which imparts specific chemical and biological properties. The presence of multiple functional groups and the ability to form stable coordination complexes make it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
1242168-77-9 |
|---|---|
Molekularformel |
C51H35NO2P2 |
Molekulargewicht |
755.8 g/mol |
IUPAC-Name |
[1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthalen-1-yl-2H-quinolin-8-yl]-diphenylphosphane |
InChI |
InChI=1S/C51H35NO2P2/c1-3-20-39(21-4-1)55(40-22-5-2-6-23-40)48-28-14-19-38-29-32-45(44-27-13-18-35-15-7-10-24-41(35)44)52(51(38)48)56-53-46-33-30-36-16-8-11-25-42(36)49(46)50-43-26-12-9-17-37(43)31-34-47(50)54-56/h1-34,45H |
InChI-Schlüssel |
XGSMFCXLINRSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N(C(C=C4)C5=CC=CC6=CC=CC=C65)P7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



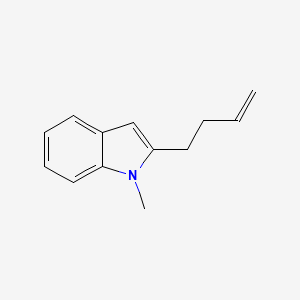
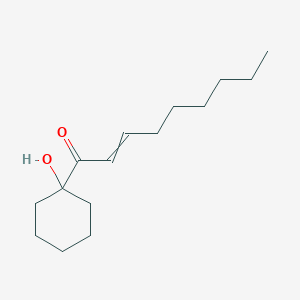
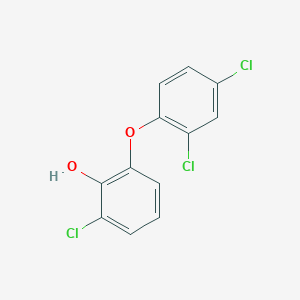
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
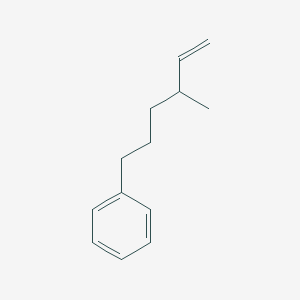
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
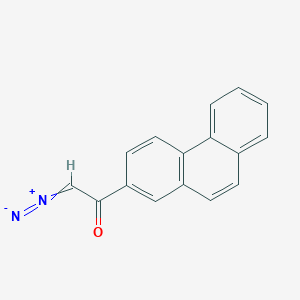
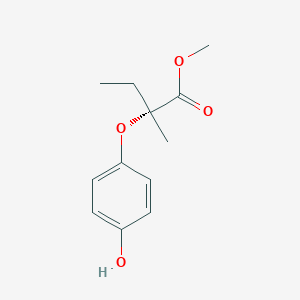
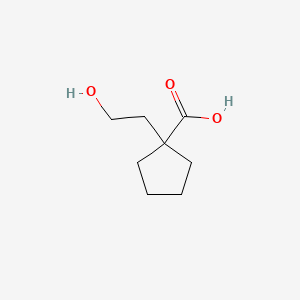
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)
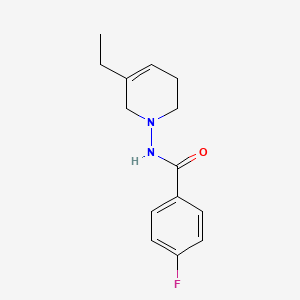
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
